2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile
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Overview
Description
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is a chemical compound with the molecular formula C18H13N3S. It is known for its unique structure, which includes a phenyl group, a pyridazinyl ring, and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile typically involves the reaction of pyridine with 2-bromoethylamine hydrobromide in acetonitrile . The reaction conditions include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and pyridazinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The pyridazinyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Shares the phenylsulfanyl and pyridazinyl moieties but differs in the presence of amino and cyano groups.
2-Phenyl-6-(phenylsulfanyl)pyridine: Lacks the acetonitrile group but retains the phenylsulfanyl and pyridine rings.
Uniqueness
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-phenyl-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16(14-7-3-1-4-8-14)17-11-12-18(21-20-17)22-15-9-5-2-6-10-15/h1-12,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFIKXZZVRUCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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